Ethyl 2,4-dichloroquinazoline-8-carboxylate
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Overview
Description
Ethyl 2,4-dichloroquinazoline-8-carboxylate is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dichloroquinazoline-8-carboxylate typically involves the reaction of 2,4-dichloroaniline with ethyl glyoxalate under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are commonly employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloroquinazoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce various substituents into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with potential biological activities. These derivatives can be further explored for their pharmacological properties and applications in medicinal chemistry .
Scientific Research Applications
Ethyl 2,4-dichloroquinazoline-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other quinazoline derivatives with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2,4-dichloroquinazoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 2,4-dichloroquinazoline-8-carboxylate include other quinazoline derivatives, such as:
- 2,4-Dichloroquinazoline
- Ethyl quinazoline-8-carboxylate
- 2,4-Disubstituted thiazoles
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both ethyl and dichloro groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications .
Biological Activity
Ethyl 2,4-dichloroquinazoline-8-carboxylate is a compound that has garnered attention for its significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in therapeutic settings.
Chemical Structure and Properties
This compound is characterized by a quinazoline ring system substituted with two chlorine atoms at the 2 and 4 positions and an ethyl ester group at the 8 position. Its molecular formula is C11H8Cl2N2O2 with a molecular weight of approximately 271.1 g/mol. The unique structural features of this compound contribute to its biological activities.
Research indicates that this compound acts primarily as an inhibitor of various enzymes, particularly cytochrome P450 enzymes such as CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, influencing the pharmacokinetics of co-administered medications. The inhibition of these enzymes can lead to significant alterations in drug efficacy and safety profiles, making this compound a subject of interest in pharmacological studies .
Enzyme Inhibition
This compound has shown notable inhibition rates against several cytochrome P450 isoforms:
Enzyme | % Inhibition at 10 µM |
---|---|
CYP1A2 | 17.2% |
CYP2C9 | 15.1% |
CYP2C19 | 12.2% |
CYP2D6 | 1.8% |
CYP3A4 | 2.3% |
These results indicate that while it exhibits moderate inhibition towards CYP1A2 and CYP2C9, its effects on other isoforms are minimal .
Case Studies
- Cytochrome P450 Inhibition Study : A study evaluated the effects of this compound on liver microsomes from human and rat models. The results indicated differential inhibition patterns across various cytochrome P450 isoforms, highlighting the compound's potential impact on drug metabolism .
- Anticancer Activity : In a comparative study involving quinazoline derivatives, compounds similar to this compound were shown to reduce cell viability in tumor cell lines significantly. These findings support further exploration into its anticancer mechanisms .
Properties
Molecular Formula |
C11H8Cl2N2O2 |
---|---|
Molecular Weight |
271.10 g/mol |
IUPAC Name |
ethyl 2,4-dichloroquinazoline-8-carboxylate |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-2-17-10(16)7-5-3-4-6-8(7)14-11(13)15-9(6)12/h3-5H,2H2,1H3 |
InChI Key |
MCCGORHEDCGBGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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